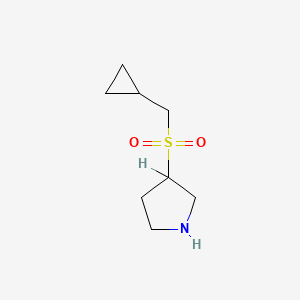

3-(Cyclopropylmethylsulfonyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethylsulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c10-12(11,6-7-1-2-7)8-3-4-9-5-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYGVLFSGLPQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267878 | |

| Record name | 3-[(Cyclopropylmethyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-34-7 | |

| Record name | 3-[(Cyclopropylmethyl)sulfonyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Cyclopropylmethyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopropylmethylsulfonyl Pyrrolidine and Analogues

Retrosynthetic Analysis of 3-(Cyclopropylmethylsulfonyl)pyrrolidine

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most apparent disconnection is at the C-S bond of the sulfone, leading to a 3-substituted pyrrolidine (B122466) precursor and a cyclopropylmethylsulfonyl synthon. This primary disconnection opens up two main synthetic strategies (Scheme 1):

Strategy A: Formation of the C-S bond via nucleophilic substitution or related coupling reactions. This involves a pyrrolidine derivative with a nucleophilic or electrophilic group at the 3-position and a corresponding cyclopropylmethylsulfonyl species.

Strategy B: Construction of the sulfone functionality from a pre-existing C-S bond. This would typically involve the oxidation of a corresponding sulfide (B99878) or thioether.

Further disconnection of the pyrrolidine ring reveals acyclic precursors that can be cyclized to form the five-membered heterocycle. Similarly, the cyclopropylmethylsulfonyl moiety can be traced back to simpler starting materials like cyclopropylmethanol (B32771) or cyclopropylmethyl bromide.

Scheme 1: Retrosynthetic analysis of this compound.

Foundational Synthetic Routes to the Pyrrolidine Core

The pyrrolidine scaffold is a privileged structure in a vast number of biologically active compounds. Consequently, a multitude of synthetic methods for its construction have been developed.

Ring Construction from Acyclic Precursors

The formation of the pyrrolidine ring from acyclic precursors is a fundamental and widely employed strategy. One common approach involves the double functionalization of a four-carbon chain followed by cyclization with a primary amine. For instance, 1,4-dihalobutanes or their synthetic equivalents can react with ammonia (B1221849) or a primary amine to afford the pyrrolidine ring.

Cyclization Reactions (e.g., Aza-Michael Cyclizations, Intramolecular Approaches)

Intramolecular cyclization reactions are powerful tools for the stereocontrolled synthesis of substituted pyrrolidines. Aza-Michael additions, where an amine undergoes a conjugate addition to an α,β-unsaturated carbonyl compound, can be utilized to construct the pyrrolidine ring. For example, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. chemicalbook.com

Another prominent intramolecular approach is the reductive amination of γ-ketoesters or γ-ketoamides, which can furnish substituted pyrrolidines.

Pyrrolidine Synthesis via Ring Contraction Strategies

While less common, ring contraction strategies can also be employed for the synthesis of the pyrrolidine core. These methods often involve the rearrangement of larger heterocyclic systems.

Catalytic Approaches to Pyrrolidine Synthesis

Modern catalytic methods have revolutionized the synthesis of pyrrolidines, offering efficient and selective routes. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been reported as a broad-scope method to produce 3-aryl pyrrolidines. urmia.ac.irresearchgate.net Iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams followed by [3+2] dipolar cycloaddition with various electron-poor olefins provides access to highly functionalized pyrrolidines with good to excellent diastereoselectivity. researchgate.net Furthermore, Yb(OTf)₃ has been shown to be an effective catalyst for the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, leading to the diastereoselective synthesis of pyrrolidines. google.com

Synthesis of the Cyclopropylmethylsulfonyl Moiety

A viable route to cyclopropylmethanethiol (B1623132) starts from the commercially available cyclopropylmethyl bromide . Reaction of cyclopropylmethyl bromide with a thiolating agent like potassium thioacetate (B1230152) affords S-cyclopropylmethyl thioacetate. chemicalbook.com Subsequent hydrolysis of the thioacetate, which can be achieved under either acidic or basic conditions, yields the desired cyclopropylmethanethiol. memphis.edusigmaaldrich.comnih.govharvard.edusigmaaldrich.com

The conversion of cyclopropylmethanethiol to cyclopropylmethylsulfonyl chloride can be accomplished through oxidative chlorination. Several reagents are effective for this transformation, including:

N-Chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. researchgate.net

**Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) **, a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. chemicalbook.commemphis.edu

Trichloroisocyanuric acid , which serves as a convenient substitute for gaseous chlorine. harvard.edu

An alternative approach to the sulfonyl chloride involves the reaction of a cyclopropylmethyl Grignard reagent with sulfur dioxide to form a sulfinate, which can then be oxidized to the sulfonyl chloride. researchgate.netgoogle.comnih.govsigmaaldrich.com

Once the cyclopropylmethylsulfonyl chloride is obtained, it can be reacted with a suitable pyrrolidine precursor, such as N-protected 3-aminopyrrolidine (B1265635), to form the final sulfone linkage.

The synthesis of N-protected 3-aminopyrrolidine can be achieved from N-protected 3-hydroxypyrrolidine. For instance, (S)-(+)-N-Boc-3-pyrrolidinol is commercially available and can be used as a starting material. rsc.org A Mitsunobu reaction can be employed to introduce a nitrogen nucleophile, such as phthalimide, which can then be deprotected to yield the primary amine. urmia.ac.irsigmaaldrich.comsigmaaldrich.com

The following table summarizes some key reactions and reagents for the synthesis of the building blocks and the final assembly.

| Transformation | Starting Material | Reagents and Conditions | Product | Reference(s) |

| Thioacetylation | Cyclopropylmethyl bromide | Potassium thioacetate, Solvent (e.g., DMF, Acetone) | S-Cyclopropylmethyl thioacetate | chemicalbook.com |

| Thioacetate Hydrolysis | S-Cyclopropylmethyl thioacetate | NaOH or HCl, Solvent (e.g., Ethanol, Methanol) | Cyclopropylmethanethiol | memphis.edusigmaaldrich.comnih.govharvard.edusigmaaldrich.com |

| Oxidative Chlorination | Cyclopropylmethanethiol | H₂O₂/SOCl₂, Acetonitrile (B52724), rt | Cyclopropylmethylsulfonyl chloride | chemicalbook.commemphis.edu |

| Oxidative Chlorination | Cyclopropylmethanethiol | NCS, aq. HCl | Cyclopropylmethylsulfonyl chloride | researchgate.net |

| Sulfonamide Formation | N-Boc-3-aminopyrrolidine | Cyclopropylmethylsulfonyl chloride, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Boc-3-(cyclopropylmethylsulfonyl)pyrrolidine | - |

| Mitsunobu Reaction | N-Boc-3-hydroxypyrrolidine | Phthalimide, PPh₃, DEAD or DIAD | N-Boc-3-phthalimidopyrrolidine | urmia.ac.irsigmaaldrich.comsigmaaldrich.com |

Stereoselective Synthesis of Chiral this compound

The creation of stereochemically defined centers is paramount in modern drug discovery. The synthesis of enantiomerically pure or enriched this compound can be approached through several established strategies, each offering distinct advantages.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis stands as a powerful tool for the enantioselective construction of the pyrrolidine ring. While a direct catalytic asymmetric synthesis of this compound is not explicitly documented, analogous transformations provide a clear blueprint. One of the most effective methods for forging the pyrrolidine ring is the [3+2] cycloaddition reaction. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly convergent approach to substituted pyrrolidines, capable of generating multiple stereocenters with high control.

A plausible route would involve the reaction of an azomethine ylide, generated in situ from an amino ester such as glycine (B1666218) methyl ester and an aldehyde, with a suitable Michael acceptor. For the synthesis of the target compound, vinyl cyclopropylmethyl sulfone would be the ideal acceptor. The reaction would be catalyzed by a chiral metal complex, for instance, those derived from copper(I) or silver(I) with chiral ligands like bisoxazolines (BOX) or phosphines. The choice of catalyst and reaction conditions would be critical in dictating the enantioselectivity and diastereoselectivity of the resulting 3-sulfonylpyrrolidine.

| Catalyst System | Michael Acceptor | Azomethine Ylide Precursor | Expected Product |

| Cu(I) / Chiral Bisoxazoline | Vinyl cyclopropylmethyl sulfone | Glycine methyl ester / Aldehyde | Chiral this compound-2-carboxylate |

| Ag(I) / Chiral Phosphine | Vinyl cyclopropylmethyl sulfone | Sarcosine / Aldehyde | Chiral 1-Methyl-3-(cyclopropylmethylsulfonyl)pyrrolidine |

Subsequent removal of the ester group from the carboxylate product, if present, would yield the desired this compound.

Chiral Pool Approaches to Pyrrolidine Stereoisomers

The "chiral pool" provides readily available, enantiomerically pure starting materials derived from nature, which can be elaborated into more complex targets. For the synthesis of chiral this compound, several natural products serve as excellent starting points, most notably (S)- and (R)-4-hydroxyproline. mdpi.com

A general strategy commencing from commercially available N-Boc-protected (S)- or (R)-4-hydroxyproline involves the conversion of the hydroxyl group into a suitable leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a cyclopropylmethanethiolate salt would introduce the desired sulfur-containing side chain. The resulting sulfide can then be oxidized to the corresponding sulfone using a variety of oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. mdpi.comresearchgate.net This sequence provides a reliable and stereospecific route to the target compound, with the stereochemistry at the 3-position being inverted relative to the starting 4-hydroxyproline (B1632879).

Another viable chiral pool starting material is (R)- or (S)-aspartic acid. nih.gov Through a series of established transformations, aspartic acid can be converted into a chiral 3-hydroxypyrrolidine derivative, which can then be subjected to the same functional group interconversions described for 4-hydroxyproline to afford the target sulfone.

| Chiral Starting Material | Key Transformations | Final Product Stereoisomer |

| (S)-4-Hydroxyproline | 1. Mesylation/Tosylation2. SN2 with Cyclopropylmethanethiolate3. Oxidation | (R)-3-(Cyclopropylmethylsulfonyl)pyrrolidine |

| (R)-4-Hydroxyproline | 1. Mesylation/Tosylation2. SN2 with Cyclopropylmethanethiolate3. Oxidation | (S)-3-(Cyclopropylmethylsulfonyl)pyrrolidine |

| (S)-Aspartic Acid | 1. Reduction and cyclization to 3-hydroxypyrrolidine2. Mesylation/Tosylation3. SN2 with Cyclopropylmethanethiolate4. Oxidation | (S)-3-(Cyclopropylmethylsulfonyl)pyrrolidine (with retention) or (R) with inversion |

Diastereoselective Synthesis Strategies

Diastereoselective methods are particularly useful when a stereocenter is already present in one of the reactants, guiding the formation of new stereocenters. One such strategy is the Michael addition of a sulfur nucleophile to a chiral pyrroline (B1223166) derivative. For instance, a chiral N-acyl-Δ²-pyrroline could serve as the Michael acceptor. The addition of cyclopropylmethanethiol would proceed with diastereoselectivity influenced by the chiral auxiliary on the nitrogen. Subsequent oxidation of the resulting thioether to the sulfone would complete the synthesis. mdpi.comnih.gov

Alternatively, a diastereoselective approach can be employed starting from a chiral sulfinimine. The addition of a suitable organometallic reagent to a chiral N-tert-butanesulfinylimine can generate a key intermediate which, after a series of transformations including a cyclization step, can lead to a stereodefined 3-substituted pyrrolidine. nih.gov

| Diastereoselective Approach | Key Step | Resulting Intermediate |

| Michael Addition | Addition of cyclopropylmethanethiol to a chiral N-acyl-Δ²-pyrroline | Diastereomerically enriched 3-(cyclopropylmethylthio)pyrrolidine |

| Chiral Sulfinimine Chemistry | Addition of a vinyl Grignard reagent to a chiral N-tert-butanesulfinylimine | Chiral amino alcohol precursor for cyclization |

Functionalization and Derivatization Strategies for this compound

Once the core structure of this compound is established, further molecular diversity can be achieved through functionalization of the pyrrolidine ring.

Modification of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a prime handle for derivatization. Standard N-alkylation and N-acylation reactions can be readily employed to introduce a wide variety of substituents.

N-Alkylation: Reaction of this compound with alkyl halides, such as benzyl (B1604629) bromide or methyl iodide, in the presence of a suitable base like potassium carbonate or triethylamine, affords the corresponding N-alkylated derivatives. For less reactive alkylating agents, stronger bases or alternative methods like reductive amination with an aldehyde or ketone can be utilized. For instance, reaction with cyclopropylmethyl chloride in the presence of a bromide salt has been used for N-alkylation of similar structures. researchgate.net

N-Acylation: The pyrrolidine nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base. This allows for the introduction of amide functionalities. For example, treatment with benzoyl chloride would yield N-benzoyl-3-(cyclopropylmethylsulfonyl)pyrrolidine.

N-Arylation: The synthesis of N-aryl derivatives can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of the pyrrolidine with a range of aryl halides or triflates, providing access to a diverse library of N-aryl-3-(cyclopropylmethylsulfonyl)pyrrolidines. nih.govgoogle.com

| Functionalization Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(cyclopropylmethylsulfonyl)pyrrolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-(cyclopropylmethylsulfonyl)pyrrolidine |

| N-Acylation | Acid chloride/Anhydride, Base | N-Acyl-3-(cyclopropylmethylsulfonyl)pyrrolidine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Palladium catalyst, Ligand, Base | N-Aryl-3-(cyclopropylmethylsulfonyl)pyrrolidine |

Elaboration at the 3-Position of the Pyrrolidine Ring

While the primary focus is on the synthesis of the title compound, it is conceivable to introduce further functionality at the 3-position, although this is synthetically more challenging once the sulfonyl group is in place due to its electron-withdrawing nature.

One hypothetical approach could involve the deprotonation of the carbon atom alpha to the sulfonyl group using a strong base, such as n-butyllithium, followed by quenching with an electrophile. However, the acidity of this proton would need to be sufficient, and side reactions could be a concern. The stability of the resulting carbanion would be a critical factor.

A more plausible strategy for elaboration at the 3-position would involve carrying a precursor functional group through the synthesis, which is then converted to the desired substituent at a later stage. For instance, if a 3-carboxy-3-(cyclopropylmethylsulfonyl)pyrrolidine derivative were synthesized, the carboxylic acid group could serve as a handle for further modifications via standard amide coupling or other transformations.

Chemical Transformations of the Sulfonyl Group

The sulfonyl group in this compound is a robust and versatile functional group that can participate in a range of chemical transformations. While specific literature on the reactivity of this exact molecule is limited, the behavior of analogous alkyl and aryl sulfones in heterocyclic systems allows for the prediction of several potential reaction pathways. These transformations can be broadly categorized into reactions involving the sulfur atom as an electrophile and reactions where the sulfonyl group acts as a leaving group or influences the reactivity of adjacent positions.

One of the primary transformations of sulfonyl groups is their reduction to the corresponding sulfides. This conversion typically requires strong reducing agents. For instance, reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are commonly employed for the reduction of sulfones to sulfides. Such a transformation on this compound would yield 3-(cyclopropylmethylthio)pyrrolidine, a compound with a significantly different electronic profile and reactivity at the sulfur atom.

Alternatively, the sulfonyl group can be the target of nucleophilic attack. Although sulfones are generally less reactive towards nucleophiles than sulfonyl chlorides or esters, under forcing conditions or with highly reactive nucleophiles, substitution at the sulfur atom can occur. However, a more common transformation involving the sulfonyl group is its role as a leaving group in elimination or substitution reactions, particularly if there is an adjacent proton that can be abstracted (the Julia-Kocienski olefination being a prime example, though not directly applicable here without further modification).

In the context of pyrrolidine chemistry, the electron-withdrawing nature of the sulfonyl group can activate the C-H bonds at the adjacent C-2 and C-4 positions of the pyrrolidine ring. This can facilitate deprotonation with a strong base to form a carbanion, which can then be reacted with various electrophiles to introduce new substituents onto the pyrrolidine ring. nih.gov

Below is a table summarizing potential transformations of the sulfonyl group based on analogous systems.

| Reaction Type | Reagents/Conditions | Potential Product | Notes |

| Reduction | LiAlH₄, THF | 3-(Cyclopropylmethylthio)pyrrolidine | Converts the sulfone to a sulfide. |

| α-Functionalization | 1. Strong Base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., Alkyl halide, Carbonyl) | 2- or 4-substituted-3-(cyclopropylmethylsulfonyl)pyrrolidine | Utilizes the electron-withdrawing nature of the sulfonyl group to functionalize the pyrrolidine ring. nih.gov |

| Nucleophilic Substitution | Strong Nucleophiles, High Temperature | Product varies with nucleophile | Generally difficult for alkyl sulfones but may be possible under specific conditions. |

Derivatization of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group attached to the sulfonyl function offers unique opportunities for chemical derivatization, primarily through reactions that involve the strained three-membered ring. The reactivity of this moiety is often characterized by ring-opening reactions, which can be initiated by radical, cationic, or, in some cases, anionic intermediates. psu.edu The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the reagents used.

Radical-mediated reactions are a common pathway for the derivatization of cyclopropylmethyl groups. psu.edu The formation of a cyclopropylmethyl radical can lead to a rapid ring-opening to form the thermodynamically more stable homoallylic radical. psu.edu This intermediate can then be trapped by a variety of radical scavengers. For instance, treatment of a compound containing a cyclopropylmethyl moiety with a radical initiator in the presence of a halogen source could lead to the formation of a homoallylic halide.

Acid-catalyzed reactions can also promote the ring-opening of the cyclopropyl (B3062369) group. In the presence of a strong acid, the cyclopropane (B1198618) ring can be protonated, leading to the formation of a cyclopropylmethyl cation. This cation is unstable and can rearrange through ring-opening to a homoallylic or cyclobutyl cation, which can then be trapped by a nucleophile present in the reaction medium. digitellinc.com The regioselectivity of the ring-opening and the nature of the final product will be influenced by the substitution pattern on the cyclopropyl ring and the specific reaction conditions.

The cyclopropylmethyl group has also been utilized as a protecting group in peptide synthesis, highlighting its stability under certain conditions and its susceptibility to removal (derivatization) under others, often involving acidic conditions that promote ring-opening. google.com

Below is a table of potential derivatizations of the cyclopropylmethyl moiety based on known reactivity of analogous structures.

| Reaction Type | Reagents/Conditions | Potential Intermediate | Potential Product Class | Notes |

| Radical Ring-Opening | Radical Initiator (e.g., AIBN), Trapping Agent (e.g., H-donor, Halogen source) | Homoallylic radical | Substituted butenyl sulfonyl pyrrolidine | The cyclopropylmethyl radical rapidly rearranges. psu.edu |

| Acid-Catalyzed Ring-Opening | Strong Acid (e.g., H₂SO₄), Nucleophile (e.g., H₂O, ROH) | Homoallylic/Cyclobutyl cation | Homoallylic alcohols/ethers or cyclobutanol (B46151) derivatives | The product distribution depends on the stability of the cationic intermediates. digitellinc.com |

| Oxidative Ring-Opening | Oxidizing agents (e.g., Ag(I)/S₂O₈²⁻) | Oxygen-centered or carbon-centered radicals | Keto-sulfones or other oxidized products | Can lead to the formation of distal functional groups. nih.gov |

| Reductive Ring-Opening | Dissolving metal reduction (e.g., Na/NH₃) | Radical anion | Butyl sulfonyl pyrrolidine | Cleavage of the cyclopropane ring to an acyclic alkane. |

It is important to note that the specific application of these methodologies to this compound would require experimental validation to determine the precise reaction conditions and the structure of the resulting products. The interplay between the pyrrolidine ring, the sulfonyl group, and the cyclopropylmethyl moiety could lead to unique reactivity patterns.

Advanced Spectroscopic and Structural Characterization of 3 Cyclopropylmethylsulfonyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed atomic connectivity of a molecule in solution.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

No two-dimensional (2D) NMR data for 3-(Cyclopropylmethylsulfonyl)pyrrolidine has been reported. These advanced experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment would map out the J-coupling correlations between protons, definitively establishing the connectivity within the pyrrolidine (B122466) and cyclopropylmethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing a clear and definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would show couplings between protons and carbons that are two or three bonds apart, which is critical for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions between protons that are in close proximity, offering valuable insights into the molecule's three-dimensional conformation and stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Experimental vibrational spectroscopy data for this compound is not currently available in the public domain.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the strong, sharp peaks for the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. Other expected signals would include C-H stretching from the aliphatic and cyclopropyl (B3062369) moieties (generally below 3000 cm⁻¹), and N-H bending and C-N stretching vibrations from the pyrrolidine ring. vscht.czmsu.eduresearchgate.netmdpi.com

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the non-polar bonds within the molecule, such as the carbon-carbon bonds of the cyclopropyl and pyrrolidine rings.

Table 2: General Expected Infrared Absorption Frequencies for the Functional Groups in this compound

Note: This table is illustrative and based on established correlation charts, not on experimental data for the target compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Sulfonyl (R-SO₂-R') | Asymmetric S=O Stretch | 1350 - 1300 |

| Sulfonyl (R-SO₂-R') | Symmetric S=O Stretch | 1160 - 1120 |

| Alkyl C-H | Stretch | 2960 - 2850 |

| Cyclopropyl C-H | Stretch | ~3100 |

| Secondary Amine (N-H) | Bend | 1650 - 1580 |

| C-N | Stretch | 1250 - 1020 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

There is no published mass spectrum for this compound. Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining structural clues from its fragmentation pattern upon ionization. The calculated monoisotopic mass of this compound is 189.0980 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the elemental formula of C₈H₁₅NO₂S.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound has not been reported in the scientific literature. nih.gov This powerful technique is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. rsc.orgyoutube.com An X-ray crystal structure would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyrrolidine ring and the orientation of the cyclopropylmethylsulfonyl substituent. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding involving the pyrrolidine nitrogen, that dictate the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., CD Spectroscopy)

The presence of a stereocenter at the C3 position of the pyrrolidine ring means that this compound is a chiral molecule and can exist as a pair of enantiomers. No chiroptical data for this compound, such as that obtained from Circular Dichroism (CD) spectroscopy, is currently available. For a chiral compound, CD spectroscopy is an essential tool for distinguishing between enantiomers and for assessing the enantiomeric purity of a sample. The synthesis and chiroptical characterization of chiral proline derivatives is a significant area of chemical research. nih.govlibretexts.orgsigmaaldrich.comorganic-chemistry.org

Chromatographic Methods for Purity and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the assessment of purity and for the isolation of the chemical compound this compound. This method is crucial in quality control, ensuring the compound meets specified purity standards by separating it from any starting materials, by-products, or degradation products that may be present in a sample.

Research findings indicate that the purity of this compound is commonly determined by assessing the peak area percentage in an HPLC chromatogram. While detailed experimental conditions from peer-reviewed scientific literature are not extensively available for this specific compound, data from commercial suppliers specify the use of HPLC for purity analysis. For instance, typical batch purity levels have been reported to be in the range of 95.5% to 98.1% as determined by HPLC.

The detection of this compound during HPLC analysis is effectively achieved using a UV detector set at a wavelength of 210 nm. The choice of this wavelength suggests that the compound possesses a chromophore that absorbs light in the low UV region, which is characteristic of molecules with certain functional groups, even in the absence of extensive conjugation. The sulfonyl group and the pyrrolidine ring contribute to this UV absorbance.

For the isolation of this compound on a preparative scale, the developed analytical HPLC method would typically be scaled up. This involves using a larger column packed with the same stationary phase and a higher flow rate for the mobile phase to process larger quantities of the compound. The fraction corresponding to the main peak of the target compound is collected, and the solvent is subsequently removed to yield the purified substance.

The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve a good resolution between the peak of this compound and any impurities. These parameters include the selection of an appropriate stationary phase (e.g., C18, C8, or a more polar phase if the compound is highly polar), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, the column temperature, and the flow rate.

Below is a data table summarizing the available and general parameters for the HPLC analysis of this compound.

| Parameter | Details |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Purpose | Purity assessment and preparative isolation |

| Stationary Phase | While specific columns are not cited in the literature, a common choice for similar small molecules would be a reversed-phase column such as a C18. |

| Mobile Phase | Specifics are not publicly detailed, but would typically consist of a gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol), potentially with pH modifiers. |

| Detection Method | UV Spectrophotometry |

| Detection Wavelength | 210 nm |

| Purity Measurement | Determined by peak area percentage in the chromatogram. |

| Reported Purity | Batches have shown purities ranging from 95.5% to 98.1%. |

Computational and Theoretical Investigations of 3 Cyclopropylmethylsulfonyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 3-(Cyclopropylmethylsulfonyl)pyrrolidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, including bond lengths and angles. biointerfaceresearch.com

From these calculations, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. bohrium.com A larger gap generally implies higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. biointerfaceresearch.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an example of what would be calculated. No published data exists for this specific compound.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be used to calculate properties like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis spectra). bohrium.com Comparing these predicted spectra with experimental data is a standard method for structure verification.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pyrrolidine (B122466) ring and the attached cyclopropylmethylsulfonyl group necessitates a thorough analysis of the molecule's conformational landscape.

Ring Puckering and Substituent Orientations

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The orientation of the cyclopropylmethylsulfonyl substituent (axial vs. equatorial) significantly influences the stability of these conformers. A rigorous conformational analysis would involve systematically exploring all possible ring puckers and the rotational space of the side chain to identify low-energy structures. researchgate.net

Energy Landscapes and Stable Conformations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and map out the potential energy landscape. nih.gov These simulations can reveal the most stable conformations and the energy barriers between them, offering a more realistic picture of the molecule's behavior in a solution or biological environment. nih.govnih.gov

Molecular Modeling and Docking Studies

While no specific docking studies for this compound have been reported, this methodology is crucial for drug discovery and design. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov

In a hypothetical scenario, if this compound were being investigated as a potential inhibitor of an enzyme, docking studies would be performed to understand its binding mode and affinity. nih.gov The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. beilstein-journals.org These studies are often followed by more extensive MD simulations of the protein-ligand complex to assess the stability of the binding pose over time. nih.gov

Ligand-Target Interactions (Hypothetical Biological Targets)

The initial step in a computational investigation is often the identification of potential biological targets. This can be achieved through ligand-based in silico screening methods, which operate on the principle that structurally similar molecules may exhibit similar biological activities nih.govnih.gov. For this compound, a library of known bioactive molecules containing either a pyrrolidine or a sulfonyl group would be compiled. The structural similarity between the target compound and this library would then be calculated using various molecular fingerprints and similarity metrics.

Based on studies of analogous structures, potential target classes for this compound could be hypothesized. For instance, various pyrrolidine derivatives have been investigated as inhibitors of enzymes such as:

Dipeptidyl peptidase-IV (DPP-IV) nih.gov

Neuraminidase nih.gov

Cyclooxygenase (COX) enzymes nih.gov

α-Mannosidase nih.gov

Similarly, sulfonamide-containing compounds are known to target enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria nih.gov. Therefore, a computational screening campaign for this compound could logically begin by assessing its potential interaction with these and other related enzymes.

A hypothetical list of potential biological targets for this compound, based on the functionalities present, is presented in Table 1.

Table 1: Hypothetical Biological Targets for this compound

| Target Class | Specific Example(s) | Rationale for Inclusion |

| Proteases | Dipeptidyl peptidase-IV (DPP-IV) | Pyrrolidine core is common in DPP-IV inhibitors. nih.gov |

| Glycoside Hydrolases | Neuraminidase, α-Mannosidase | Pyrrolidine derivatives have shown inhibitory activity. nih.govnih.gov |

| Oxidoreductases | Cyclooxygenase (COX-1, COX-2) | Certain pyrrolidine derivatives act as anti-inflammatory agents by inhibiting COX enzymes. nih.gov |

| Transferases | Dihydropteroate synthase (DHPS) | The sulfonamide moiety is a classic pharmacophore for DHPS inhibition. nih.gov |

| Ion Channels | Voltage-gated ion channels | The sulfonyl group is present in various ion channel modulators. |

Binding Mode Predictions

Once hypothetical targets are identified, molecular docking simulations can predict the preferred binding orientation of this compound within the active site of these proteins. This technique models the interactions between the ligand and the protein, providing insights into the binding affinity and the key residues involved in the interaction nih.gov.

For a given target, such as a protease, the docking simulation would likely show the pyrrolidine ring of this compound occupying a specific pocket in the enzyme's active site. The sulfonyl group, with its capacity for hydrogen bonding and electrostatic interactions, would be crucial in anchoring the molecule. Docking studies on other sulfonamide derivatives have highlighted the importance of hydrogen bonds between the sulfonyl oxygens and amino acid residues like arginine and tryptophan in the active site nih.govrjb.ro.

The cyclopropylmethyl group would likely be positioned in a hydrophobic pocket of the target protein. The flexibility of the bond between the sulfonyl group and the pyrrolidine ring allows the molecule to adopt a conformation that maximizes these favorable interactions nih.gov.

A summary of predicted interaction types based on the structural components of this compound is provided in Table 2.

Table 2: Predicted Binding Interactions for this compound

| Molecular Moiety | Predicted Interaction Type(s) | Potential Interacting Amino Acid Residues |

| Pyrrolidine Ring | Hydrogen bonding (if N-H is present), van der Waals interactions | Aspartate, Glutamate, Serine |

| Sulfonyl Group | Hydrogen bonding, electrostatic interactions | Arginine, Lysine, Tryptophan nih.govrjb.ro |

| Cyclopropylmethyl Group | Hydrophobic interactions | Leucine, Isoleucine, Valine, Phenylalanine nih.gov |

Prediction of Synthetic Accessibility and Reaction Pathways

Modern computational chemistry offers tools for retrosynthetic analysis, which can predict plausible synthetic routes for a target molecule chemrxiv.org. For this compound, a retrosynthetic analysis program would likely propose several pathways. One common approach for the synthesis of similar heterocyclic compounds involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl side chain nih.gov.

A plausible retrosynthetic disconnection would be at the sulfur-nitrogen bond of the pyrrolidine, suggesting a reaction between a suitable pyrrolidine precursor and cyclopropylmethylsulfonyl chloride. The synthesis of cyclopropylmethylsulfonyl chloride itself can be traced back to simpler starting materials.

Computational tools can evaluate the feasibility of these predicted reactions based on known chemical transformations and the availability of starting materials. The accessibility of various substituted pyrrolidines and sulfonyl chlorides makes this a viable general strategy rsc.org.

In Silico Property Modulation (excluding physicochemical properties)

In silico methods can be used to guide the modification of a lead compound to improve its biological activity or other properties. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can build mathematical models that correlate structural features with biological activity tandfonline.com.

For this compound, a hypothetical QSAR study could explore how substitutions on the pyrrolidine ring or modifications of the cyclopropyl (B3062369) group affect its binding affinity for a particular target. Based on QSAR studies of other pyrrolidine derivatives, it can be hypothesized that:

Substitution on the Pyrrolidine Ring: The introduction of specific functional groups at different positions on the pyrrolidine ring could enhance binding. For example, adding a hydroxyl group might introduce a new hydrogen bond donor, potentially increasing affinity nih.gov. Conversely, bulky substituents might create steric clashes and reduce activity.

Modification of the Cyclopropyl Group: Altering the cyclopropyl group to other small alkyl or cycloalkyl groups could fine-tune the hydrophobic interactions with the target protein.

Bioisosteric Replacement of the Sulfonyl Group: The sulfonyl group could be replaced with other bioisosteres, such as a sulfonamide or a different electron-withdrawing group, to modulate the electronic properties and hydrogen bonding capacity of the molecule.

These hypothetical modifications and their predicted effects on activity are summarized in Table 3.

Table 3: Hypothetical In Silico Property Modulation Strategies for this compound

| Modification Strategy | Specific Example | Predicted Effect on Activity | Rationale |

| Pyrrolidine Ring Substitution | Addition of a hydroxyl or amino group | Potentially increased affinity | Introduction of new hydrogen bond donors/acceptors. nih.gov |

| Cyclopropyl Group Modification | Replacement with an ethyl or cyclobutyl group | Variable effect on affinity | Optimization of hydrophobic interactions. |

| Bioisosteric Replacement | Replacement of the sulfonyl group with a sulfonamide | Altered hydrogen bonding and polarity | Modulation of electronic and steric properties to improve target engagement. |

Structure Activity Relationship Sar Studies for 3 Cyclopropylmethylsulfonyl Pyrrolidine and Analogues

Design Principles for SAR Studies on Pyrrolidine (B122466) Derivatives

The design of SAR studies for pyrrolidine derivatives is fundamentally based on the unique characteristics of the five-membered saturated heterocycle. Unlike flat aromatic rings, the pyrrolidine scaffold is non-planar, a property that provides enhanced three-dimensional (3D) coverage and allows for a more thorough exploration of the pharmacophore space. nih.govresearchgate.netnih.gov This non-planarity, often described as "pseudorotation," allows the ring to adopt various conformations, which can be controlled or locked by the strategic placement of substituents. nih.gov

Key design principles for SAR studies involving pyrrolidine derivatives include:

Systematic Modification: The core principle involves systematically altering different parts of the lead molecule, in this case, 3-(Cyclopropylmethylsulfonyl)pyrrolidine. This includes modifying the substituent at the 3-position (the cyclopropylmethylsulfonyl group), making substitutions on the pyrrolidine nitrogen (N-1), and altering other positions on the ring.

Stereochemical Exploration: The pyrrolidine ring can contain multiple stereocenters. nih.gov A comprehensive SAR study must involve the synthesis and evaluation of different stereoisomers (enantiomers and diastereomers) to determine the optimal spatial arrangement for biological activity. mdpi.comcitedrive.com

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. For the sulfonyl group, replacements could include amides or phosphonates. The cyclopropyl (B3062369) group could be replaced by other small cycloalkyl or branched alkyl groups to probe steric limits.

The goal of these principles is to build a comprehensive map of how structural changes translate into changes in biological activity, guiding the design of more potent and selective compounds.

Positional and Substituent Effects on Molecular Interactions

The biological activity of pyrrolidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. nih.gov For a molecule like this compound, the key positions for SAR exploration are the substituent at C-3 and the nitrogen at N-1.

The cyclopropylmethylsulfonyl group at the C-3 position is a composite of several important features:

Sulfonyl Moiety: The -SO₂- group is a strong hydrogen bond acceptor and can participate in crucial dipole-dipole interactions with a biological target. Its geometry and electronic nature are critical for anchoring the ligand in a binding pocket.

Cyclopropyl Group: This small, rigid ring provides a well-defined hydrophobic and steric profile. Its unique electronic properties can also influence adjacent groups. Altering this group allows for probing the size and nature of the corresponding hydrophobic pocket in the target protein.

Methylene Linker: The -CH₂- linker provides rotational flexibility, allowing the cyclopropyl group to adopt an optimal orientation.

SAR studies on other 3-substituted pyrrolidines have shown that both the size and electronic properties of the substituent are critical. For example, in a series of pyrrolidine-2,5-diones with anticonvulsant activity, non-aromatic substituents like sec-butyl at the 3-position were found to be beneficial. nih.gov Similarly, for pyrrolidine sulfonamides designed as estrogen receptor (ER) modulators, fluorophenyl groups at C-3 improved potency. nih.gov

The following hypothetical data table illustrates how systematic modification of the R group in analogues of this compound could influence biological activity, based on general SAR principles.

| Compound | R Group (at C-3) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| Reference | -SO₂-CH₂-cyclopropyl | 50 | Baseline activity with optimal hydrophobic and H-bonding interactions. |

| Analogue 1 | -SO₂-CH₃ | 250 | Loss of specific hydrophobic interaction provided by the cyclopropyl group. |

| Analogue 2 | -SO₂-CH₂-phenyl | 80 | Larger hydrophobic group may not fit optimally in the binding pocket. |

| Analogue 3 | -SO₂-CH₂-isopropyl | 45 | Branched alkyl group provides a similar steric profile to cyclopropyl. |

| Analogue 4 | -C(O)-NH-CH₂-cyclopropyl | 150 | Bioisosteric replacement of sulfonyl with amide alters H-bonding geometry. |

Stereochemical Influences on Molecular Recognition

One of the most significant features of the pyrrolidine scaffold is the inherent chirality of its carbon atoms. nih.govresearchgate.net The biological activity of chiral molecules is often dependent on their stereochemistry, as enzymes and receptors are themselves chiral environments. Different stereoisomers of a drug can exhibit different potencies, efficacies, and even different pharmacological profiles. nih.govnih.gov

For this compound, the carbon at the 3-position is a stereocenter. This gives rise to two enantiomers: (R)-3-(Cyclopropylmethylsulfonyl)pyrrolidine and (S)-3-(Cyclopropylmethylsulfonyl)pyrrolidine. These enantiomers are non-superimposable mirror images and will present the key functional groups—the sulfonyl, the cyclopropylmethyl, and the pyrrolidine nitrogen—in different spatial orientations.

The profound impact of stereochemistry is well-documented for pyrrolidine derivatives. For instance, studies have shown that the stereospecific orientation of a methyl group at the C-3 position of a pyrrolidine ring can determine whether a compound acts as a pure antagonist for the Estrogen Receptor α. nih.gov In another example, a cis-4-CF₃ substituent on a pyrrolidine scaffold was shown to favor a specific ring conformation necessary for GRP40 receptor agonism. nih.gov

Therefore, it is highly probable that one enantiomer of this compound will bind to its biological target with higher affinity than the other. The "eutomer" (the more active enantiomer) would be the one that achieves a more complementary fit with the binding site, maximizing favorable interactions and minimizing steric clashes. A comprehensive drug development program would necessitate the stereoselective synthesis or chiral separation of the enantiomers to evaluate them independently. mdpi.comcitedrive.com

| Isomer | Hypothetical Binding Affinity (Kᵢ) | Rationale |

|---|---|---|

| (R)-enantiomer | Low (e.g., >1000 nM) | The cyclopropylmethyl group may be oriented into a sterically hindered region of the binding site. |

| (S)-enantiomer | High (e.g., 25 nM) | Achieves optimal orientation, placing the sulfonyl group for H-bonding and the cyclopropyl group in a hydrophobic pocket. |

| Racemic Mixture | Moderate (e.g., 50 nM) | Activity represents the average of the two enantiomers, with only the (S)-enantiomer contributing significantly. |

Pharmacophore Identification for Pyrrolidine-Based Chemotypes

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Identifying the pharmacophore of a chemical series is a critical step in drug design, as it provides a 3D blueprint for designing new molecules with improved activity. nih.gov

For a chemotype based on this compound, the key pharmacophoric features can be hypothesized based on its structure and the known roles of its functional groups:

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This is a common feature in many sulfonamide-based drugs and is often essential for anchoring the molecule to a target, frequently interacting with backbone NH groups or polar side chains of amino acids like asparagine or glutamine. nih.govresearchgate.net

Hydrophobic Feature (HY): The cyclopropylmethyl group serves as a distinct hydrophobic element. It is expected to interact with a non-polar, sterically constrained pocket in the target protein, likely lined with aliphatic or aromatic amino acid residues.

Basic/H-Bonding Center: The pyrrolidine nitrogen is a basic center that can be protonated at physiological pH. This positive charge can form a crucial ionic interaction or a charge-assisted hydrogen bond with an acidic residue like aspartate or glutamate in the target. Even in its neutral state, the nitrogen lone pair can act as a hydrogen bond acceptor.

A hypothetical 3D pharmacophore model would define the precise spatial arrangement and distances between these three key features. This model would be invaluable for virtual screening of compound libraries to identify novel chemotypes that match the pharmacophore and for guiding the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. benthamdirect.comnih.gov A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of analogues of this compound, a QSAR study would be conducted as follows:

Dataset Assembly: A series of analogues would be synthesized where the cyclopropylmethyl group is replaced by various other substituents (e.g., different alkyls, cycloalkyls, aryls). Their biological activity (e.g., IC₅₀ or Kᵢ) against a specific target would be measured.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), steric properties (molar refractivity, van der Waals volume), and topological indices.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to generate an equation that links a combination of descriptors to the observed biological activity. qub.ac.uk

A hypothetical 2D-QSAR equation for this series might look like: pIC₅₀ = c₀ + c₁(logP) - c₂(VdW_Vol) + c₃(HBA_count)

In this equation, pIC₅₀ is the negative logarithm of the IC₅₀ value, logP represents hydrophobicity, VdW_Vol is the van der Waals volume (a steric descriptor), and HBA_count is the number of hydrogen bond acceptors. The coefficients (c₁, c₂, c₃) indicate the positive or negative contribution of each property to the activity. For instance, a positive coefficient for logP suggests that increasing hydrophobicity enhances activity, while a negative coefficient for VdW_Vol suggests that bulky substituents are detrimental.

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. benthamdirect.commdpi.com These methods generate 3D contour maps that visualize regions around the aligned molecules where specific properties (e.g., positive charge, bulk) would increase or decrease activity, providing intuitive visual guidance for drug design.

| Compound | Substituent (R in -SO₂-R) | pIC₅₀ (Observed) | logP | VdW Volume (ų) |

|---|---|---|---|---|

| 1 | -CH₂-cyclopropyl | 7.30 | 1.8 | 120 |

| 2 | -CH₃ | 6.60 | 0.5 | 90 |

| 3 | -CH₂-phenyl | 7.09 | 2.7 | 155 |

| 4 | -CH(CH₃)₂ | 7.35 | 1.5 | 115 |

| 5 | -CH₂-CF₃ | 6.95 | 1.4 | 110 |

Mechanistic Biological Investigations of 3 Cyclopropylmethylsulfonyl Pyrrolidine in Preclinical Models

Exploration of Cellular and Molecular Interactions

There is no publicly available data from preclinical models detailing the cellular or molecular interactions of 3-(Cyclopropylmethylsulfonyl)pyrrolidine.

Enzymatic Modulation Studies (in vitro)

No in vitro studies on the enzymatic modulation by this compound have been found in the public domain.

Enzyme Inhibition and Activation Assays

There are no published enzyme inhibition or activation assays for this compound.

Kinetic Characterization of Enzyme Interactions

No data is available on the kinetic characterization of any potential enzyme interactions with this compound.

Receptor Interaction Profiling (in vitro)

There is no publicly available information from in vitro studies on the receptor interaction profile of this compound.

Ligand Binding Assays

No ligand binding assay data for this compound has been published.

Receptor Agonism/Antagonism Characterization

There are no public reports characterizing the agonist or antagonist activity of this compound at any receptor.

Investigation of Signaling Pathway Perturbations (in vitro)

No published studies were found that investigated the effects of this compound on specific signaling pathways in vitro. There is no available data to suggest which, if any, cellular signaling cascades are modulated by this compound.

Elucidation of Molecular Mechanisms of Action (in vitro)

There is no available information from in vitro studies that elucidates the molecular mechanism of action for this compound. Research detailing its direct molecular targets or the specific biochemical interactions that would explain a potential biological effect has not been publicly reported.

Potential Research Applications and Future Directions

3-(Cyclopropylmethylsulfonyl)pyrrolidine as a Probe for Biological Systems

The development of well-characterized and selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. nih.govyoutube.com The this compound scaffold possesses several features that make it an attractive starting point for the design of such probes. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved water solubility and the ability to form hydrogen bonds with biological targets. nih.govnih.gov The sulfonyl group can act as a hydrogen bond acceptor, and the cyclopropyl (B3062369) moiety can engage in specific hydrophobic interactions, potentially leading to high-affinity binding to target proteins. mdpi.com

Derivatives of this compound could be synthesized with photoreactive groups or affinity tags to enable target identification and validation studies through techniques like chemical proteomics. For instance, the development of analogs of the pan-SIK inhibitor HG-9-91-01 led to a novel probe, YKL-05-099, with enhanced selectivity and pharmacokinetic properties, underscoring the potential of modifying existing scaffolds to create superior research tools. nih.gov By functionalizing the pyrrolidine nitrogen or other accessible positions on the scaffold, researchers could generate a library of probes to investigate the function of various enzymes and receptors in their native cellular environment.

Development of Novel Chemical Tools Based on the Scaffold

The this compound scaffold can serve as a versatile template for the creation of novel chemical tools with diverse biological activities. The pyrrolidine ring is a common feature in a multitude of FDA-approved drugs, highlighting its importance in drug design. nih.govfrontiersin.org Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a desirable characteristic for modern drug discovery. researchgate.netnih.gov

By systematically modifying the substituents on the pyrrolidine ring and the cyclopropyl group, a diverse library of compounds can be generated. For example, the introduction of different functional groups on the pyrrolidine nitrogen could modulate the compound's physicochemical properties and target engagement. nih.gov This approach is exemplified by the synthesis of various pyrrolidine derivatives that have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov The development of bicyclic pyrrolidines, including those containing sulfone moieties, has also been an area of active research, with applications in medicinal chemistry. enamine.net

Table 1: Potential Modifications of the this compound Scaffold for Developing Novel Chemical Tools

| Scaffold Position | Potential Modifications | Desired Outcome |

| Pyrrolidine Nitrogen | Alkylation, Acylation, Arylation | Modulate solubility, permeability, and target binding |

| Pyrrolidine Ring | Introduction of substituents (e.g., hydroxyl, amino, fluoro) | Enhance potency and selectivity, explore structure-activity relationships |

| Cyclopropyl Group | Substitution with various functional groups | Fine-tune steric and electronic properties for optimal target interaction |

This table is illustrative and based on general principles of medicinal chemistry and findings from related pyrrolidine derivatives.

Strategies for Further Scaffold Optimization and Diversification

To fully exploit the potential of the this compound scaffold, various optimization and diversification strategies can be employed. Structure-activity relationship (SAR) studies are fundamental to understanding how structural modifications influence biological activity. nih.govnih.gov By synthesizing and evaluating a series of analogs, researchers can identify key structural features required for potent and selective target engagement.

One effective strategy is scaffold hopping, where a core molecular framework is replaced with a structurally different but functionally equivalent one to improve properties such as potency, selectivity, or metabolic stability. researchgate.net For instance, the pyrrolidine ring could be replaced with other five- or six-membered heterocycles to explore new chemical space.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the rational design of new derivatives with improved properties. nih.gov These in silico techniques can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the optimization process. The synthesis of diverse pyrrolidine derivatives has been a focus of many research groups, with numerous methods available for their construction and functionalization. nih.govorganic-chemistry.orgmdpi.com

Integration of this compound into Complex Molecular Architectures

The incorporation of the this compound moiety into more complex molecular architectures, including natural products and their analogs, represents a promising avenue for discovering new bioactive compounds. The pyrrolidine ring is a key structural component of many natural products with significant biological activities. nih.govnih.gov The unique conformational constraints and stereochemical complexity of the this compound scaffold could impart novel pharmacological properties when integrated into larger molecules.

For example, this scaffold could be appended to known pharmacophores to create hybrid molecules with dual or enhanced activities. The synthesis of spiro-fused pyrrolidines and other complex heterocyclic systems containing the pyrrolidine ring has been shown to yield compounds with interesting biological profiles. researchgate.netresearchgate.net The development of multicomponent reactions and cycloaddition strategies provides efficient ways to construct such complex molecules. nih.govmdpi.commdpi.com The integration of this specific sulfonylated pyrrolidine could lead to novel compounds with applications in areas such as oncology, infectious diseases, and neurodegenerative disorders, where pyrrolidine-containing compounds have already shown promise. frontiersin.orgnih.govmdpi.com

Unexplored Reactivity and Transformations of the Cyclopropylmethylsulfonyl Moiety

The cyclopropylmethylsulfonyl group within the this compound scaffold presents opportunities for exploring novel chemical transformations. The cyclopropyl ring is known to exhibit unique reactivity, behaving in some cases like a double bond and being susceptible to ring-opening reactions under certain conditions. This reactivity could be harnessed to generate novel molecular scaffolds.

The sulfone group, while generally stable, can also participate in various chemical reactions. For instance, α-sulfonyl carbanions are useful intermediates in organic synthesis. The development of new methods for the synthesis of cyclic sulfones is an active area of research, with potential applications in the creation of novel bioactive molecules. mdpi.com Investigating the reactivity of the cyclopropylmethylsulfonyl moiety under different reaction conditions (e.g., radical, transition-metal-catalyzed, or acidic/basic conditions) could lead to the discovery of new synthetic methodologies and the creation of a diverse range of new chemical entities with potential therapeutic applications.

Q & A

Q. What are the key structural features of 3-(cyclopropylmethylsulfonyl)pyrrolidine, and how do they influence its reactivity in synthetic pathways?

The compound features a pyrrolidine ring substituted with a cyclopropylmethylsulfonyl group. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution or coupling reactions, while the cyclopropyl moiety introduces steric constraints and potential ring-strain reactivity. The pyrrolidine ring’s conformation affects solubility and hydrogen-bonding interactions, critical for crystallization or biological activity .

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters affecting yield?

Synthesis typically involves sulfonylation of pyrrolidine derivatives using cyclopropylmethylsulfonyl chloride. Key parameters include:

- Solvent selection : Dichloromethane or THF for optimal solubility and reaction efficiency.

- Catalysts : Triethylamine or DMAP to neutralize HCl byproducts and accelerate sulfonylation .

- Temperature : Controlled conditions (0–25°C) to minimize side reactions like sulfone oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR : and NMR confirm regiochemistry (e.g., sulfonyl group position) and cyclopropyl geometry via coupling constants.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies sulfonyl S=O stretching (~1350 cm) and cyclopropyl C-H vibrations .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict reaction pathways and optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways. For example:

- Reaction path searches : Predict regioselectivity during sulfonylation.

- Solvent effects : COSMO-RS simulations optimize solvent-catalyst interactions .

- Machine learning : Trains models on existing sulfonylation data to recommend experimental conditions, reducing trial-and-error .

Q. What strategies are recommended for resolving contradictions in experimental data (e.g., unexpected byproducts or inconsistent yields) during the synthesis of sulfonylated pyrrolidine derivatives?

- Mechanistic studies : Use isotopic labeling (-sulfonyl groups) or in situ IR to track intermediate formation.

- Process simulation : Aspen Plus or COMSOL models identify deviations in mass/heat transfer affecting yield .

- Byproduct analysis : LC-MS or GC-MS profiles detect impurities, guiding purification protocol adjustments .

Q. How can factorial design be implemented to investigate the simultaneous effects of multiple variables (e.g., temperature, solvent, catalyst loading) on the sulfonylation step in pyrrolidine derivatives?

A factorial design evaluates interactions between variables:

- Variables : Temperature (25°C vs. 40°C), solvent (DCM vs. THF), catalyst loading (1 eq. vs. 1.5 eq.).

- Response metrics : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies dominant factors and optimizes conditions with minimal experiments .

Q. What advanced purification techniques are necessary for isolating this compound from complex reaction mixtures, and how is purity validated?

- Chromatography : Reverse-phase HPLC with C18 columns separates polar byproducts.

- Crystallization : Solvent screening (e.g., ethyl acetate/hexane) improves crystal lattice formation.

- Validation : Purity ≥98% confirmed via chiral HPLC (for stereoisomers) and elemental analysis .

Q. What in vitro pharmacological evaluation frameworks are appropriate for assessing the bioactivity of this compound, considering its structural analogs?

- Receptor binding assays : Radioligand displacement studies (e.g., -labeled competitors) quantify affinity for targets like GPCRs or ion channels.

- Cytotoxicity screening : MTT assays in HEK293 or HepG2 cells assess safety margins.

- Metabolic stability : LC-MS/MS monitors hepatic microsome degradation rates .

Methodological Notes

- Data contradiction analysis : Cross-validate computational predictions with experimental results (e.g., DFT vs. observed regioselectivity) to refine models .

- Experimental design : Prioritize CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor-scale optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.